molecular formula C21H20ClNO3 B2456289 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine CAS No. 1820707-55-8

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine

Cat. No.: B2456289
CAS No.: 1820707-55-8
M. Wt: 369.85
InChI Key: GFPHXHOCPBAXMJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is an organic compound that belongs to the class of pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitropyridine with benzyloxyethanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent etherification to introduce the second benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups may enhance binding affinity to certain proteins, while the chloropyridine moiety can participate in specific interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is unique due to the combination of benzyloxy and chloropyridine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-chloro-2-phenylmethoxy-3-(2-phenylmethoxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-19-13-20(25-12-11-24-15-17-7-3-1-4-8-17)21(23-14-19)26-16-18-9-5-2-6-10-18/h1-10,13-14H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPHXHOCPBAXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(N=CC(=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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